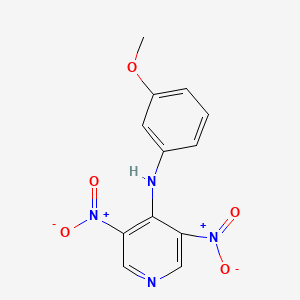

N-(3-methoxyphenyl)-3,5-dinitro-4-pyridinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

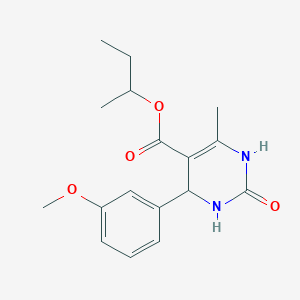

N-(3-methoxyphenyl)-3,5-dinitro-4-pyridinamine, commonly known as CL-20, is a high-energy explosive compound. It was first synthesized in 1987 by the US Army Research Laboratory. CL-20 has a molecular formula of C6H5N5O8 and a molecular weight of 374.2 g/mol. It is one of the most powerful explosives known to man, with a detonation velocity of 10,100 meters per second and a detonation pressure of 42 GPa.

Mechanism of Action

The mechanism of action of CL-20 is not well understood. It is believed to undergo a rapid and exothermic decomposition upon ignition, which releases a large amount of energy in the form of heat and gas. This energy is then used to initiate a chain reaction that leads to the detonation of the explosive.

Biochemical and Physiological Effects:

CL-20 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause serious health problems if ingested or inhaled. It can also cause skin irritation and burns upon contact.

Advantages and Limitations for Lab Experiments

CL-20 has several advantages for use in laboratory experiments. It is a powerful explosive that can be used to generate high pressures and temperatures, which can be useful for studying materials under extreme conditions. However, it is also a highly reactive and unstable compound that requires careful handling and storage.

Future Directions

There are several future directions for research on CL-20. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the biochemical and physiological effects of CL-20, as well as its environmental impact. Additionally, there is interest in developing new applications for CL-20, such as in the field of nanotechnology.

Synthesis Methods

The synthesis of CL-20 is a complex process that involves multiple steps. The starting material for the synthesis is 3,5-diamino-2,4,6-trinitropyridine, which is reacted with 3-methoxyaniline to form N-(3-methoxyphenyl)-3,5-diamino-2,4,6-trinitropyridine. This intermediate is then nitrated with a mixture of nitric and sulfuric acids to form CL-20.

Scientific Research Applications

CL-20 has been extensively studied for its potential use as a military explosive. It has a higher energy density than traditional explosives, which makes it more powerful and more effective. It is also less sensitive to shock and friction, which makes it safer to handle and transport.

properties

IUPAC Name |

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c1-21-9-4-2-3-8(5-9)14-12-10(15(17)18)6-13-7-11(12)16(19)20/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWITCFETJUORD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methoxyphenyl)-3,5-dinitropyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)

![2-methyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5206735.png)

![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)